5-(2-Chloroethyl)-2-methoxypyridine
CAS No.:
Cat. No.: VC15993962
Molecular Formula: C8H10ClNO
Molecular Weight: 171.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10ClNO |
|---|---|
| Molecular Weight | 171.62 g/mol |
| IUPAC Name | 5-(2-chloroethyl)-2-methoxypyridine |
| Standard InChI | InChI=1S/C8H10ClNO/c1-11-8-3-2-7(4-5-9)6-10-8/h2-3,6H,4-5H2,1H3 |
| Standard InChI Key | GESBLNLSEHUJTR-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC=C(C=C1)CCCl |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
5-(2-Chloroethyl)-2-methoxypyridine features a pyridine backbone (C₅H₅N) with two key substituents:
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A methoxy group (-OCH₃) at position 2, which donates electron density via resonance, activating the ring for electrophilic substitutions.
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A 2-chloroethyl group (-CH₂CH₂Cl) at position 5, a halogenated alkyl chain capable of participating in nucleophilic substitution (Sₙ2) reactions.
The molecular formula is C₈H₁₀ClNO, with a calculated molecular weight of 171.62 g/mol. Theoretical bond angles and lengths align with typical pyridine derivatives, though crystallographic data remain unreported.
Spectroscopic Characterization
While experimental spectra for 5-(2-chloroethyl)-2-methoxypyridine are unavailable, analogous compounds provide a framework for prediction:
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¹H NMR: The methoxy proton resonance is expected near δ 3.8–4.0 ppm, while pyridine ring protons (H-3, H-4, and H-6) would appear between δ 7.0–8.5 ppm. The chloroethyl group’s methylene protons may split into multiplets near δ 3.6–4.2 ppm due to coupling with adjacent chlorine .
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¹³C NMR: The methoxy carbon (δ 55–60 ppm) and pyridine carbons (δ 120–160 ppm) would dominate the spectrum, with the chloroethyl carbons appearing at δ 40–50 ppm (CH₂Cl) and δ 30–35 ppm (CH₂) .
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IR Spectroscopy: Stretching vibrations for C-O (methoxy) near 1250 cm⁻¹ and C-Cl (chloroethyl) at 650–750 cm⁻¹ are anticipated .
Synthetic Pathways and Methodological Considerations
Halogenation and Cyclization Strategies
A plausible synthesis route involves chloroethylation of a pre-functionalized pyridine precursor. For example:
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Methoxy-substituted pyridine synthesis: 2-Methoxypyridine can be synthesized via nucleophilic aromatic substitution of 2-chloropyridine with methoxide ions .
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Chloroethyl group introduction: Reacting 2-methoxypyridine with 1,2-dichloroethane under basic conditions (e.g., K₂CO₃) facilitates alkylation at position 5. This step may require catalytic phase-transfer agents to enhance reactivity .
Alternative approaches include:
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Chalcone condensation: As demonstrated for structurally related pyridines, chalcone intermediates (e.g., 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridines) can undergo cyclization with malononitrile to form pyridine cores, though yields for such methods vary widely .
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Dihydropyridone halogenation: Chlorination of dihydropyridones followed by dehydrohalogenation, as described in U.S. Patent 4,612,377, offers a pathway to chloro-substituted pyridines .
Optimization Challenges
Key challenges in synthesis include:
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Regioselectivity: Ensuring substitution occurs exclusively at position 5 requires careful control of reaction conditions (e.g., temperature, solvent polarity).
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Byproduct formation: Competing reactions, such as over-alkylation or ring chlorination, may necessitate chromatographic purification .
Physicochemical Properties and Stability
Experimental and Theoretical Data
Reactivity Profile
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Nucleophilic substitution: The chloroethyl group undergoes Sₙ2 reactions with amines, thiols, or alkoxides, enabling derivatization. For instance, reaction with piperazine yields tertiary amines with potential pharmacological activity .
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Electrophilic substitution: The methoxy group directs electrophiles (e.g., nitronium ions) to position 4 or 6 of the pyridine ring, facilitating further functionalization .
Biological Activity and Structure-Activity Relationships (SAR)
Antimicrobial Properties
Methoxypyridine derivatives demonstrate broad-spectrum antimicrobial activity. For instance:
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5-Amino-2-methoxypyridine (a structural analogue) inhibits bacterial growth by targeting dihydrofolate reductase (DHFR), a key enzyme in folate synthesis .
Applications in Medicinal Chemistry and Drug Development
Intermediate for PI3K Inhibitors
Pyridine derivatives serve as precursors for phosphoinositide 3-kinase (PI3K) inhibitors, which are pivotal in oncology. For example:
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Thienopyrimidines derived from 5-amino-2-methoxypyridine exhibit nanomolar IC₅₀ values against PI3Kα, making them candidates for breast cancer therapy .
OX2 Receptor Antagonists
The methoxypyridine scaffold is integral to EMPA (E521550), a selective OX2 receptor antagonist under investigation for insomnia treatment .
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